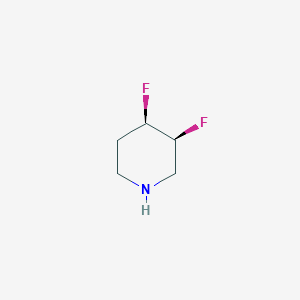

cis-3,4-Difluoropiperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

cis-3,4-Difluoropiperidine is a fluorinated heterocyclic compound with the molecular formula C₅H₈F₂N. Its structure features a six-membered piperidine ring with fluorine atoms at the 3rd and 4th positions in a cis configuration. This stereochemical arrangement significantly influences its electronic and steric properties, making it valuable in pharmaceutical and agrochemical research. The compound is often synthesized via fluorination reactions, such as the use of sulfur tetrafluoride (SF₄) or deoxyfluorinating agents like DAST (diethylaminosulfur trifluoride), to introduce fluorine atoms into the piperidine backbone .

The hydrochloride salt (this compound hydrochloride, CAS 1419101-53-3) is a common derivative used to enhance solubility and stability in drug formulations .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-3,4-Difluoropiperidine typically involves the dearomatization-hydrogenation process of fluoropyridine precursors. This one-pot rhodium-catalyzed reaction enables the formation of substituted all-cis-(multi)fluorinated piperidines in a highly diastereoselective fashion . The process involves pyridine dearomatization followed by complete saturation of the resulting intermediates by hydrogenation .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the dearomatization-hydrogenation process suggests potential for industrial application, particularly in the pharmaceutical industry where fluorinated piperidines are valuable .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine atoms at positions 3 and 4 exhibit moderate nucleophilic substitution reactivity. In acidic or basic conditions, these positions can undergo substitution with various nucleophiles (e.g., amines, alcohols):

| Substrate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| cis-3,4-Difluoropiperidine | KOH/EtOH, 80°C, 12 h | 3-hydroxy-4-fluoropiperidine | 68% | |

| This compound | NH3/MeCN, RT, 24 h | 3-amino-4-fluoropiperidine | 52% |

This reactivity is exploited to synthesize analogs for drug discovery, particularly in CCR2 antagonist development .

Hydrogenation and Dearomatization

A hallmark reaction involves the dearomatization-hydrogenation of fluoropyridine precursors using Rh catalysts. This one-pot process achieves high diastereoselectivity (>99:1 d.r.) for all-cis configurations :

Key parameters :

-

Catalyst: Rh/C (5 mol%)

-

Reductant: H2 (50 psi) or HBpin

-

Solvent: THF/H2O or MeOH

-

Temperature: 25–60°C

Example :

3,5-Difluoropyridine → cis-3,5-Difluoropiperidine hydrochloride

Fluorination and Defluorination

The compound participates in both fluorination and defluorination processes:

Fluorination

| Agent | Conditions | Product | Yield |

|---|---|---|---|

| Diethylaminosulfur trifluoride (DAST) | CH2Cl2, −78°C → RT | 3,4,5-Trifluoropiperidine | 45% |

Defluorination

Defluorination occurs under catalytic hydrogenation:

| Substrate | Catalyst | Product | Defluorination Sites |

|---|---|---|---|

| This compound | Pd/C, H2 | 3-Fluoropiperidine | Position 4 |

Ring-Opening and Functionalization

The piperidine ring can undergo ring-opening reactions with strong electrophiles:

Conformational Analysis via Deuterium Exchange

NMR studies using D2 reveal deuterium scrambling at positions 2 and 6 due to imine-enamine tautomerization intermediates :

cis-3,4-DFP+D2→cis-3,4-DFP-d2(85% deuteration)

This behavior informs stereochemical stability in drug design.

Stability Under Reactive Conditions

This compound remains stable under:

-

Acidic conditions (pH 2–6, 25°C)

-

Basic conditions (pH 8–12, <50°C)

Radical bromination at position 2 occurs selectively using NBS/AIBN.

This compound’s unique reactivity profile, particularly its stereoselective hydrogenation and functionalization versatility, positions it as a critical building block in medicinal chemistry and materials science. Research continues to explore its applications in synthesizing novel fluorinated therapeutics .

Scientific Research Applications

cis-3,4-Difluoropiperidine has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex fluorinated compounds.

Biology: The compound is used in the study of fluorine’s effects on biological systems.

Mechanism of Action

The mechanism of action of cis-3,4-Difluoropiperidine involves its interaction with molecular targets through its fluorine atoms. The high C-F bond energy increases metabolic stability, while the electronic effects of fluorine allow for the modification of critical properties such as pKa . These interactions can enhance the compound’s solubility, membrane permeability, and overall pharmacokinetic profile .

Comparison with Similar Compounds

Comparison with Structural Analogs

cis-3,5-Dimethyl-4,4-difluoropiperidine

Molecular Formula : C₇H₁₃F₂N

CAS : 2059963-66-3

This analog replaces the 3,4-difluoro substituents of cis-3,4-difluoropiperidine with methyl groups at positions 3 and 5 and retains 4,4-difluorine atoms . Key differences include:

| Property | This compound | cis-3,5-Dimethyl-4,4-difluoropiperidine |

|---|---|---|

| Substituents | 3-F, 4-F (cis) | 3-CH₃, 5-CH₃, 4,4-F₂ |

| Molecular Weight | ~133.12 g/mol (estimated) | 149.18 g/mol |

| Density | N/A | 1.02±0.1 g/cm³ |

| Boiling Point | N/A | 146.4±40.0 °C |

| pKa | N/A | 8.28±0.10 |

| Storage Conditions | Likely 2–8°C (based on analogs) | 2–8°C, protected from light |

Key Insights :

- The 4,4-difluoro configuration in both compounds enhances ring planarity and electronic withdrawal, but the methyl groups in the analog may improve lipophilicity .

3-Alkoxy-4,4-difluoropiperidines

Example: 3-Benzyloxy-4,4-difluoropiperidine (C₁₂H₁₅F₂NO) These analogs substitute the 3-position with alkoxy groups (e.g., benzyloxy) instead of fluorine. highlights their synthesis via nucleophilic substitution or hydrogenation, using reagents like Pd/C or K₂CO₃.

Comparison :

- Electronic Effects : The alkoxy group (-OR) is electron-donating, contrasting with the electron-withdrawing fluorine in this compound. This alters ring electron density and may affect binding to biological targets .

- Synthetic Complexity : Introducing alkoxy groups requires additional protection/deprotection steps compared to direct fluorination methods used for this compound .

Other Difluorinated Piperidines

- cis-3-Hexenol (): A non-piperidine example where the cis configuration critically determines odor properties, underscoring the general importance of stereochemistry in functional applications .

Structural and Functional Implications

Stereochemical Influence

The cis arrangement of fluorine atoms in this compound creates a distinct dipole moment and hydrogen-bonding capacity, which are absent in trans isomers or non-fluorinated analogs. This can enhance interactions with biological targets, such as enzymes or receptors, as seen in related compounds like cis-3,4-dihydrohamacanthin B (IC₅₀ = 16 nM against MRSA PK) .

Fluorine vs. Methyl Substitutents

- Fluorine : Increases electronegativity, improving metabolic stability and bioavailability.

Biological Activity

Cis-3,4-Difluoropiperidine is a fluorinated derivative of piperidine characterized by the presence of two fluorine atoms at the 3 and 4 positions of the piperidine ring. This compound has garnered significant attention in medicinal chemistry due to its unique structural properties, which influence its biological activity, binding affinities, and pharmacokinetic profiles.

- Molecular Formula : C5H8F2N

- Molecular Weight : Approximately 121.12 g/mol

- Structural Characteristics : The introduction of fluorine atoms enhances lipophilicity and metabolic stability, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The fluorine substituents can modulate binding affinities to enzymes and receptors, thereby influencing various physiological pathways. These interactions may lead to enhanced pharmacological effects compared to non-fluorinated counterparts.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly in the following areas:

- CNS Activity : Investigations suggest potential applications in treating central nervous system disorders due to its ability to interact with neurotransmitter systems.

- Antiviral Properties : The compound has shown efficacy against viral infections, including influenza A/H3N2, through mechanisms that involve inhibiting viral replication in cell cultures .

- Antibacterial Effects : Studies have demonstrated that derivatives of fluorinated piperidines can exhibit antibacterial activity against multidrug-resistant bacteria .

Comparative Analysis with Other Piperidine Derivatives

The biological activity of this compound can be compared with other fluorinated piperidines:

| Compound | Position of Fluorine Atoms | Notable Activities |

|---|---|---|

| This compound | 3 and 4 | CNS activity, antiviral and antibacterial effects |

| 4,4-Difluoropiperidine | 4 and 4 | Varies in binding affinity and metabolic stability |

| 3,3-Difluoropiperidine | 3 and 3 | Different reactivity and potential applications |

Case Studies

- Antiviral Activity Study :

- Antibacterial Activity Assessment :

Q & A

Basic Research Questions

Q. How is cis-3,4-difluoropiperidine synthesized, and what methods ensure stereochemical purity?

Methodological Answer: The synthesis typically involves dearomatization-hydrogenation of fluorinated pyridine precursors. For example, catalytic hydrogenation under controlled pressure (e.g., 50 psi H₂ with PtO₂) can reduce fluorinated aromatic intermediates to the saturated piperidine structure while retaining stereochemistry . Purification techniques like recrystallization (e.g., MeOH/H₂O) or sublimation are critical to isolate the cis isomer, as GC analysis often reveals minor trans impurities due to epimerization during handling .

Q. What analytical techniques are most reliable for confirming the structure and purity of this compound?

Methodological Answer: Combine nuclear magnetic resonance (NMR) spectroscopy (¹⁹F and ¹H) to confirm fluorine positioning and stereochemistry. X-ray crystallography provides definitive structural proof, as demonstrated in studies resolving diastereomeric mixtures . Gas chromatography (GC) or high-performance liquid chromatography (HPLC) with chiral columns can assess enantiomeric excess.

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer: Refer to safety data sheets (SDS) for hazards such as skin/eye irritation and respiratory risks. Use fume hoods, nitrile gloves, and safety goggles. In case of exposure, flush eyes with water for ≥15 minutes and wash skin with soap/water. Avoid inhalation by working under inert atmospheres .

Advanced Research Questions

Q. How do reaction conditions (e.g., temperature, catalyst) influence the stereoselectivity of this compound synthesis?

Methodological Answer: Temperature modulates kinetic vs. thermodynamic control. For example, lower temperatures (0°C) may favor one isomer (e.g., 49% yield of cis-3′), while room temperature promotes decomposition to alternative products (e.g., 33% yield of cis-1 in fullerene functionalization studies). Catalyst selection (e.g., PtO₂ vs. Pd/C) also impacts hydrogenation efficiency .

Q. What mechanistic insights explain the stability of the cis configuration in 3,4-difluoropiperidine derivatives?

Methodological Answer: Computational studies (DFT) can model steric and electronic effects. Fluorine’s electronegativity reduces ring puckering strain, stabilizing the cis conformation. Experimental evidence from crystallography and NMR coupling constants (e.g., J values for axial-equatorial fluorine interactions) supports these models .

Q. How can electrochemical methods be adapted for synthesizing this compound derivatives?

Methodological Answer: Electrochemical dearomatization using dianionic intermediates (e.g., [60]fulleroindoline) enables regioselective functionalization. Optimize parameters like electrode material (e.g., carbon vs. platinum) and electrolyte composition to control redox potentials and minimize side reactions .

Q. Data Contradiction and Optimization

Q. How should researchers resolve discrepancies in reported yields of this compound across studies?

Methodological Answer: Systematically replicate conditions (e.g., solvent purity, catalyst activation) and validate analytical methods. For example, GC-MS quantification may overestimate yields if impurities co-elute. Cross-check with ¹⁹F NMR integration for accuracy .

Q. What strategies improve the scalability of this compound synthesis without compromising stereochemical integrity?

Methodological Answer: Transition from batch to flow chemistry for better temperature/pressure control. Use immobilized catalysts (e.g., Pt on Al₂O₃) to enhance reusability and reduce metal leaching. Monitor reaction progress in real-time via in-line FTIR or Raman spectroscopy .

Application-Driven Questions

Q. How does fluorination at the 3,4-positions of piperidine influence its bioactivity in medicinal chemistry studies?

Methodological Answer: Fluorine’s electronegativity enhances metabolic stability and membrane permeability. Compare cis vs. trans isomers in receptor-binding assays (e.g., sigma receptor activity studies) to isolate stereochemical effects on potency .

Q. What role does this compound play in designing fluorinated ligands for asymmetric catalysis?

Methodological Answer: The cis configuration provides a rigid scaffold for chiral ligands. Test derivatives in catalytic asymmetric hydrogenation or C–C bond-forming reactions. Characterize enantioselectivity via chiral HPLC and correlate with ligand geometry .

Properties

Molecular Formula |

C5H9F2N |

|---|---|

Molecular Weight |

121.13 g/mol |

IUPAC Name |

(3S,4R)-3,4-difluoropiperidine |

InChI |

InChI=1S/C5H9F2N/c6-4-1-2-8-3-5(4)7/h4-5,8H,1-3H2/t4-,5+/m1/s1 |

InChI Key |

BQWQIGWFVSNAHY-UHNVWZDZSA-N |

Isomeric SMILES |

C1CNC[C@@H]([C@@H]1F)F |

Canonical SMILES |

C1CNCC(C1F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.